molecular formula C9H11F3Si B13690835 Trimethyl(2,3,5-trifluorophenyl)silane

Trimethyl(2,3,5-trifluorophenyl)silane

Cat. No.: B13690835
M. Wt: 204.26 g/mol
InChI Key: SHQOQDRRCQMUED-UHFFFAOYSA-N
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Description

Trimethyl(2,3,5-trifluorophenyl)silane is an organosilicon compound characterized by a trimethylsilyl group (-Si(CH₃)₃) attached to a 2,3,5-trifluorophenyl aromatic ring. This structure combines the electron-withdrawing effects of fluorine substituents with the steric and electronic properties of the silane group, making it valuable in organic synthesis, catalysis, and materials science.

Properties

Molecular Formula

C9H11F3Si

Molecular Weight

204.26 g/mol

IUPAC Name

trimethyl-(2,3,5-trifluorophenyl)silane

InChI

InChI=1S/C9H11F3Si/c1-13(2,3)8-5-6(10)4-7(11)9(8)12/h4-5H,1-3H3

InChI Key

SHQOQDRRCQMUED-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(2,3,5-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of a trifluorophenyl halide with a trimethylsilyl reagent under specific conditions. For example, the reaction of 2,3,5-trifluorophenyl bromide with trimethylsilyl chloride in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,5-trifluorophenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted trifluorophenyl derivatives.

    Reduction: Products include silanes with reduced silicon centers.

    Oxidation: Products include silanols and siloxanes.

Scientific Research Applications

Trimethyl(2,3,5-trifluorophenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl(2,3,5-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluorophenyl group and the silicon atom. The trifluorophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The silicon atom can form strong bonds with other elements, facilitating the formation of stable products .

Comparison with Similar Compounds

Structural Analogs: Fluorinated Organosilanes

Property Trimethyl(2,3,5-trifluorophenyl)silane (Trifluoromethyl)trimethylsilane 2,3,5-Trifluorophenylacetic Acid
CAS Number Not explicitly provided 81290-20-2 132992-28-0
Molecular Formula C₉H₁₁F₃Si (inferred) C₄H₉F₃Si C₈H₅F₃O₂
Molecular Weight (g/mol) ~208.25 (calculated) 142.195 190.121
Key Functional Groups -Si(CH₃)₃, -C₆H₂F₃ -Si(CH₃)₃, -CF₃ -COOH, -C₆H₂F₃
Applications Catalysis, polymer modifiers Fluorination reactions, intermediates Pharmaceuticals, agrochemicals

Key Differences :

  • Electronic Effects : The 2,3,5-trifluorophenyl group provides enhanced electron-withdrawing capabilities compared to the trifluoromethyl group in (trifluoromethyl)trimethylsilane. This increases electrophilicity in reactions involving aromatic systems .
  • Steric Hindrance : The bulky aromatic ring in this compound may reduce nucleophilic substitution rates compared to smaller analogs like (trifluoromethyl)trimethylsilane.

Functional Analogs: Fluorinated Aromatic Compounds

2,3,5-Trifluorophenylacetic Acid :

  • Reactivity : The carboxylic acid (-COOH) group enables participation in condensation and coupling reactions, unlike the silane group in this compound.
  • Biological Activity : The acetic acid derivative is widely used in drug synthesis due to its bioisosteric fluorine atoms, whereas the silane analog is more suited for materials science applications.

Biological Activity

Trimethyl(2,3,5-trifluorophenyl)silane (TMS) is a silane compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds can significantly influence their reactivity and biological properties. This article explores the biological activity of TMS, focusing on its applications in medicinal chemistry and pharmacology.

  • Chemical Formula : C10H12F3Si
  • Molecular Weight : 218.28 g/mol
  • Structure : The compound features a silicon atom bonded to three methyl groups and one 2,3,5-trifluorophenyl group.

Biological Activity Overview

This compound is primarily utilized as a reagent in organic synthesis, particularly in the trifluoromethylation of various substrates. Its biological activities can be attributed to the trifluoromethyl group, which often enhances the lipophilicity and metabolic stability of the resulting compounds.

Antiviral Activity

One notable application of TMS is in the synthesis of compounds that exhibit antiviral properties. For instance, derivatives synthesized using TMS have shown inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CL pro), indicating potential use in antiviral drug development .

Anticancer Properties

TMS has been employed in the synthesis of selective androgen receptor modulators (SARMs) that demonstrate significant anabolic activity in muscle tissue and improved bone strength in models of osteoporosis . Additionally, some synthesized compounds have shown antiproliferative effects comparable to established cancer therapies like dexamethasone .

Case Study 1: Synthesis of Trifluoromethylated Peptides

A series of peptides incorporating trifluoromethyl ketone groups were synthesized using TMS. These peptides exhibited promising biological activities, including inhibition of specific proteases involved in viral replication. The study highlighted the utility of TMS in creating biologically active molecules with potential therapeutic applications .

Case Study 2: Selective Androgen Receptor Modulators

Research demonstrated that compounds synthesized from TMS could act as selective androgen receptor modulators. These compounds not only displayed excellent oral bioavailability but also showed significant anabolic effects on muscle tissue and enhanced bone density in postmenopausal osteoporosis models .

Data Table: Biological Activities of Compounds Synthesized from TMS

Compound TypeActivity TypeReference
Trifluoromethylated PeptidesInhibition of SARS-CoV protease
Selective Androgen Receptor ModulatorsAnabolic activity in muscle
Antiproliferative agentsComparable efficacy to dexamethasone

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